molecular formula C5H8ClF3N4 B6209461 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2749496-26-0

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No. B6209461
CAS RN: 2749496-26-0
M. Wt: 216.6
InChI Key:
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Description

1-(1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, also known as TFMHCl, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid that is often used as a starting material for the synthesis of various other compounds. TFMHCl has been extensively studied in laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is not yet fully understood. However, it is believed that the trifluoroethyl group of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride interacts with the active site of enzymes and other proteins, altering their structure and function. Additionally, the triazole moiety of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is believed to interact with nucleic acids, altering their structure and function.
Biochemical and Physiological Effects
1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of enzymes and other proteins, as well as alter the structure and function of nucleic acids. Additionally, it has been found to affect the expression of certain genes and proteins, as well as alter the activity of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects on enzymes, proteins, and nucleic acids can be easily studied. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be toxic in large doses and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride in scientific research. For example, further studies could be done to investigate the effects of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride on other proteins and enzymes, as well as its effects on other metabolic pathways. Additionally, further studies could be done to investigate the effects of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride on the expression of certain genes and proteins. Finally, further studies could be done to investigate the potential therapeutic applications of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride.

Synthesis Methods

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,2,2-trifluoroethanol with 1-bromo-1,2,3-triazole in the presence of a base such as sodium hydroxide. The reaction produces a salt, which is then treated with hydrochloric acid to form the desired product. This method has been used in a variety of laboratory experiments and is relatively simple and efficient.

Scientific Research Applications

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme kinetics, and the investigation of biochemical pathways. It has also been used as a model compound to study the effects of trifluoroethylation on the activity of enzymes and other proteins. Additionally, it has been used to study the effects of trifluoroethylation on the structure and function of nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride' involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine followed by reduction of the resulting alkyne with hydrogen gas in the presence of a palladium catalyst. The resulting amine is then reacted with formaldehyde to form the desired compound, which is then converted to the hydrochloride salt.", "Starting Materials": ["2,2,2-trifluoroethyl azide", "propargylamine", "formaldehyde", "hydrogen gas", "palladium catalyst", "hydrochloric acid"], "Reaction": ["Step 1: Reaction of 2,2,2-trifluoroethyl azide with propargylamine in the presence of a copper catalyst to form 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-amine", "Step 2: Reduction of the alkyne in the resulting triazole with hydrogen gas in the presence of a palladium catalyst to form 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-amine", "Step 3: Reaction of the resulting amine with formaldehyde in the presence of a base to form 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine", "Step 4: Conversion of the resulting compound to the hydrochloride salt by treatment with hydrochloric acid."] }

CAS RN

2749496-26-0

Product Name

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Molecular Formula

C5H8ClF3N4

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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